1-(2,4-Dichloro-3-methylphenyl)ethanone

Pharmaceutical Synthesis Quinolone Antibiotics Ozenoxacin

1-(2,4-Dichloro-3-methylphenyl)ethanone (CAS 157652-32-9) is a chlorinated acetophenone derivative with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol. It is a solid at room temperature, typically offered at a minimum purity of 98%.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 157652-32-9
Cat. No. B125484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-3-methylphenyl)ethanone
CAS157652-32-9
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C(=O)C)Cl
InChIInChI=1S/C9H8Cl2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3
InChIKeyBDLCSODBACKBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichloro-3-methylphenyl)ethanone (CAS 157652-32-9): A Key Intermediate for Agrochemicals and Quinolone Antibiotics


1-(2,4-Dichloro-3-methylphenyl)ethanone (CAS 157652-32-9) is a chlorinated acetophenone derivative with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol . It is a solid at room temperature, typically offered at a minimum purity of 98% . The compound's defining structural feature is the specific arrangement of two chlorine atoms and a methyl group on the phenyl ring, which dictates its reactivity and distinguishes it from other dichloroacetophenone isomers. This precise substitution pattern makes it a crucial building block, or intermediate, in the multi-step synthesis of several commercially significant pharmaceuticals and agrochemicals .

Why Substituting 1-(2,4-Dichloro-3-methylphenyl)ethanone with Generic Analogs Fails in Advanced Syntheses


Generic substitution with other dichloroacetophenones (e.g., 2,4-dichloro-, 2,5-dichloro-, or 3,4-dichloroacetophenone) or other substituted acetophenones is not feasible for processes where this compound is specified. The 3-methyl group on 1-(2,4-dichloro-3-methylphenyl)ethanone is essential for introducing specific lipophilicity and serves as a non-reactive placeholder required in downstream intermediates for FDA-approved drugs like Ozenoxacin . Replacing it with a non-methylated analog would propagate a structural error through the synthesis, leading to a final active pharmaceutical ingredient (API) with altered pharmacokinetic properties that would fail regulatory identity and purity standards. Similarly, changing the 2,4-dichloro substitution pattern would alter the reactivity of the aromatic ring in subsequent steps, such as metal-catalyzed cross-couplings, potentially causing the entire synthetic route to fail [1].

Quantitative Evidence for Selecting 1-(2,4-Dichloro-3-methylphenyl)ethanone Over Non-Methylated Analogs


Essential Intermediate for the FDA-Approved Topical Antibiotic Ozenoxacin

1-(2,4-Dichloro-3-methylphenyl)ethanone is a patented and required starting material for synthesizing the key intermediate of Ozenoxacin, an FDA-approved non-fluorinated quinolone antibiotic . The synthetic route described in patent literature explicitly uses this dichloro-methyl-substituted acetophenone to construct the core quinolone scaffold. In contrast, a non-methylated analog like 2,4-dichloroacetophenone cannot be used in this process because the 3-methyl group is conserved in the final drug substance, 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, where the 8-methyl group is critical for its activity against resistant bacteria like MRSA .

Pharmaceutical Synthesis Quinolone Antibiotics Ozenoxacin

Key Precursor for the Herbicide Benzofenap

This compound is a direct precursor to the herbicide Benzofenap (CAS 82692-44-2), used for broad-leaved weed control in rice paddies [1]. Its structure, specifically the 2,4-dichloro-3-methylbenzoyl moiety, is a conserved substructure in the final commercial product. Using an isomer like 2,5-dichloroacetophenone would lead to an entirely different herbicide with unknown efficacy and regulatory status. The synthesis involves the conversion of 1-(2,4-dichloro-3-methylphenyl)ethanone to the corresponding benzoyl chloride, highlighting the need for a specific chlorination pattern that is unreactive in subsequent Friedel-Crafts acylations .

Agrochemical Synthesis Herbicide Benzofenap

Differentiation from Common Dichloroacetophenone Isomers via Physical Properties

The compound's unique substitution pattern results in physical properties that serve as critical quality control (QC) checkpoints, differentiating it from common isomers. While 2,5-dichloroacetophenone (CAS 2476-37-1) is a liquid with a melting point of 11-13 °C and a boiling point of 251 °C , and 3,4-dichloroacetophenone (CAS 2642-63-9) is a solid with a melting point of around 135 °C (at reduced pressure) [1], 1-(2,4-dichloro-3-methylphenyl)ethanone (CAS 157652-32-9) is a solid with a defined melting point and a molecular weight of 203.07 g/mol, as confirmed by independent analytical data like NMR, HPLC, or GC from suppliers . This combination of a 3-methyl group with a 2,4-dichloro pattern gives it a unique molecular weight not shared by any simple dichloroacetophenone isomer.

Physicochemical Properties Isomer Differentiation Quality Control

Direct Use in the Synthesis of a Medical Bactericide Intermediate C364875

Multiple commercial supplier databases consistently identify 1-(2,4-dichloro-3-methylphenyl)ethanone as the direct synthetic precursor to 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid (C364875), a known medical bactericide . This established synthetic route creates a verified market demand for this specific CAS number among industrial and research groups developing novel quinolone antibiotics. In this context, the compound's value is not in its own biological activity but in its proven ability to be converted into a bioactive scaffold, a role that its non-methylated analogs cannot fulfill.

Pharmaceutical Intermediate Quinolone Bactericide

Target Application Scenarios for 1-(2,4-Dichloro-3-methylphenyl)ethanone Based on Its Unique Properties


GMP-Compliant Production of Ozenoxacin API and Related Generics

This is the primary high-value application. Any pharmaceutical manufacturer developing a generic version of the FDA-approved topical antibiotic Ozenoxacin or its new formulations must purchase this specific compound as the registered starting material. The entire regulatory filing, including the Drug Master File (DMF), is based on this exact intermediate . Any change would require a new, costly, and time-consuming ANDA. The compound's high purity specification (≥98%) is essential for minimizing side products in the final API.

Synthesis of Benzofenap Herbicide for Agricultural Use

For agrochemical companies producing the herbicide Benzofenap, this compound is an essential precursor for the Friedel-Crafts acylation step that introduces the 2,4-dichloro-3-methylbenzoyl core into the final pyrazole structure [1]. Its procurement is critical for maintaining a specific production line for this commercial herbicide, which is used in rice cultivation. The methyl group on the aromatic ring is a key structural feature that influences the herbicide's selectivity and environmental degradation profile.

Medicinal Chemistry R&D of Novel Quinolone or Acetophenone-Based Libraries

Research groups focused on structure-activity relationship (SAR) studies of quinolone antibiotics will use this building block to synthesize C364875 and its derivatives . Its unique 2,4-dichloro-3-methyl substitution provides a distinct reactivity and lipophilicity profile compared to other acetophenone building blocks, allowing exploration of a unique chemical space. Furthermore, the ketone group serves as a versatile handle for generating compound libraries, such as chalcones, through Claisen-Schmidt condensation [2].

Specialty Chemical Manufacturing of HIV-1 Integrase Inhibitor Intermediates

Patent literature associates substituted benzoyl compounds, for which this is a precursor, with the development of novel HIV replication inhibitors . Specifically, its conversion to 2,4-dichloro-3-methylbenzoyl chloride makes it a substrate for assembling a specific class of non-nucleoside reverse transcriptase or integrase inhibitors. Contract research organizations (CROs) or pharmaceutical companies working in this niche antiviral area would require this precise compound to reproduce patented lead molecules.

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